Nitromethane-d3
Overview
Description
Nitromethane-d3, also known as deuterated nitromethane, is a chemical compound with the formula CD3NO2. It is a deuterated form of nitromethane, where the hydrogen atoms are replaced by deuterium. This compound is used in various scientific research applications due to its unique properties .
Mechanism of Action
Target of Action
Nitromethane-d3, also known as trideuterio(nitro)methane or Nitro(2H3)methane, is a deuterated derivative of nitromethane
Mode of Action
The mode of action of this compound involves its interaction with various biochemical entities. It undergoes pyrolytic decomposition in the absence and presence of nitrogen dioxide
Biochemical Pathways
It’s known that its molecule is composed of a highly asymmetrical top consisting of a heavy planar frame of no2 (c2v symmetry) and a lighter top of cd3 (c3v symmetry) .
Biochemical Analysis
Biochemical Properties
Nitromethane-d3 interacts with various enzymes and proteins. For instance, it has been found to interact with nitronate monooxygenases (NMOs), key enzymes in nitroalkane catabolism . These enzymes are involved in defense mechanisms in different organisms
Molecular Mechanism
Its pyrolytic decomposition in the absence and presence of nitrogen dioxide has been studied
Preparation Methods
Nitromethane-d3 can be synthesized through several methods. One common method involves the reaction of deuterated methane (CD4) with nitric acid (HNO3) under controlled conditions. The reaction typically takes place at elevated temperatures and pressures to ensure complete conversion . Industrial production of nitromethane, including its deuterated form, involves the gas-phase nitration of propane with nitric acid at temperatures between 350-450°C .
Chemical Reactions Analysis
Nitromethane-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroform (CD3NO2) using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of nitro(2H3)methane can yield deuterated amines (CD3NH2) using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Scientific Research Applications
Nitromethane-d3 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a solvent and reagent in various organic synthesis reactions.
Biology: It is used in isotopic labeling studies to trace metabolic pathways.
Medicine: It is employed in the development of deuterated drugs, which often have improved pharmacokinetic properties.
Industry: It is used in the production of explosives, propellants, and other high-energy materials.
Comparison with Similar Compounds
Nitromethane-d3 can be compared with other nitro compounds such as nitroethane (C2H5NO2) and nitropropane (C3H7NO2). While all these compounds contain the nitro group, nitro(2H3)methane is unique due to the presence of deuterium, which imparts different physical and chemical properties. This makes it particularly useful in isotopic labeling studies and the development of deuterated drugs .
Similar Compounds
- Nitroethane (C2H5NO2)
- Nitropropane (C3H7NO2)
- Nitrobenzene (C6H5NO2)
Biological Activity
Nitromethane-d3 (chemical formula: ) is a deuterated form of nitromethane, a compound commonly used as a solvent, in fuel formulations, and as a reagent in organic synthesis. This article explores the biological activity of this compound, focusing on its toxicological effects, potential carcinogenicity, and metabolic implications based on diverse research findings.
Inhalation Studies
Research conducted on the inhalation toxicity of nitromethane has revealed significant findings. In a two-year study involving F344/N rats and B6C3F mice, various concentrations of nitromethane were administered to assess its toxic effects. The results indicated:
- Carcinogenic Activity : There was clear evidence of carcinogenic activity in female F344/N rats and male B6C3F mice, characterized by increased incidences of mammary gland fibroadenomas and liver neoplasms respectively. Notably, no carcinogenic activity was observed in male F344/N rats at lower exposure levels .
- Hematological Effects : Exposure to nitromethane resulted in microcytic anemia and thrombocytosis in both species. The presence of schistocytes and Heinz bodies suggested a hemolytic process occurring due to nitromethane exposure .
- Neurological Impact : Clinical observations noted hyperactivity early in the exposure period, transitioning to hypoactivity and loss of coordination towards the end of the study .
Case Reports
A case report detailed the effects of nitromethane ingestion in a patient who consumed synthetic model engine fuel containing nitromethane. Although acute ingestion is not typically associated with severe morbidity, it was noted that:
- Serum Creatinine Interference : Nitromethane caused falsely elevated serum creatinine levels due to interference with the Jaffe reaction assay. This led to unnecessary medical interventions such as dialysis .
- Supportive Care : Management of nitromethane exposure primarily involves supportive care without specific antidotes, highlighting its relatively low acute toxicity but potential for misdiagnosis .
Metabolic Pathways
The metabolism of this compound involves complex biochemical pathways. Studies have shown that:
- Deuterium Labeling : The incorporation of deuterium from this compound into metabolic products can be traced using NMR spectroscopy, providing insights into its metabolic fate and interactions with other compounds .
- Lipid Solubility : Nitromethane's high lipid solubility contributes to its prolonged elimination half-life from the body, which can complicate detection and assessment following exposure .
Summary of Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Study Type | Key Findings |
---|---|
Inhalation Toxicity | Carcinogenic activity observed in specific rat and mouse strains; microcytic anemia noted. |
Case Reports | Falsely elevated serum creatinine levels; supportive management required for exposure cases. |
Metabolic Studies | Deuterium incorporation traced via NMR; prolonged elimination due to lipid solubility. |
Properties
IUPAC Name |
trideuterio(nitro)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NO2/c1-2(3)4/h1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGJENNIWJXYER-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156449 | |
Record name | Nitro(2H3)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90156449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.059 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13031-32-8 | |
Record name | Nitromethane-d3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13031-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitro(2H3)methane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitro(2H3)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90156449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nitro(2H3)methane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.615 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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